molecular formula C22H22N4O5S2 B2783998 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 941870-48-0

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2783998
CAS RN: 941870-48-0
M. Wt: 486.56
InChI Key: COWUMEIZERCFBU-UHFFFAOYSA-N
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "CMPD101" and has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

CMPD101 works by inhibiting the activity of a protein called "cyclic GMP-AMP synthase" (cGAS). This protein is involved in the immune response and is responsible for detecting foreign DNA in the cell. Inhibition of cGAS activity leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This mechanism of action makes CMPD101 a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
CMPD101 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines, such as IL-10. CMPD101 has also been shown to inhibit the growth of cancer cells and protect neurons from damage.

Advantages and Limitations for Lab Experiments

CMPD101 has several advantages for lab experiments. It is a potent inhibitor of cGAS activity and has been shown to have a high degree of selectivity for this protein. It is also stable and can be easily synthesized in the lab. However, there are also limitations to using CMPD101 in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also expensive to produce and may not be readily available for all researchers.

Future Directions

There are several future directions for the study of CMPD101. One potential direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the study of the compound in clinical trials for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. The potential use of CMPD101 as a diagnostic tool for cancer imaging is also an area of interest for future research. Overall, the study of CMPD101 has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

CMPD101 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of the thiazole ring, followed by the synthesis of the sulfonamide group. The final step involves the coupling of the thiazole and sulfonamide groups to the benzamide ring. The synthesis of CMPD101 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CMPD101 has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. CMPD101 has been studied in various animal models and has shown promising results in the treatment of various diseases. It has also been studied for its potential as a diagnostic tool in cancer imaging.

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-25(17-4-2-3-5-17)33(30,31)19-12-8-16(9-13-19)21(27)24-22-23-20(14-32-22)15-6-10-18(11-7-15)26(28)29/h6-14,17H,2-5H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWUMEIZERCFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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